WST-8 Sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

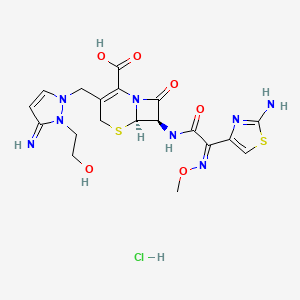

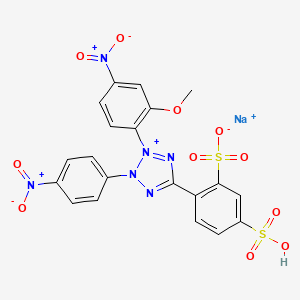

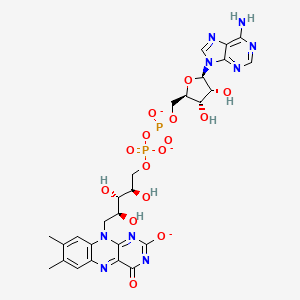

WST-8 Sodium, also known as 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium monosodium salt, is a water-soluble tetrazolium salt. It is widely used in colorimetric assays to measure cell viability and proliferation. When reduced by cellular dehydrogenases, this compound produces a water-soluble formazan dye, which can be quantified by measuring absorbance at 450 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WST-8 Sodium involves the reaction of tetrazolium salts with various aromatic compounds under specific conditions. The process typically includes:

Step 1: Nitration of aromatic compounds to introduce nitro groups.

Step 2: Sulfonation to add sulfonic acid groups, enhancing water solubility.

Step 3: Coupling reactions to form the tetrazolium ring structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

- Large-scale nitration and sulfonation reactors.

- Purification steps such as recrystallization and chromatography.

- **Quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: WST-8 Sodium primarily undergoes reduction reactions. When exposed to cellular dehydrogenases in the presence of nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), it is reduced to form a formazan dye.

Common Reagents and Conditions:

- Reagents: NADH, NADPH, cellular dehydrogenases.

- Conditions: Typically performed in buffered solutions at physiological pH (around 7.4).

Major Products:

Scientific Research Applications

WST-8 Sodium is extensively used in various scientific research fields:

- Chemistry: Used in assays to measure the activity of dehydrogenases and other enzymes.

- Biology: Employed in cell viability and proliferation assays to assess the health and growth of cell cultures.

- Medicine: Utilized in drug screening and cytotoxicity tests to evaluate the effects of pharmaceutical compounds on cell viability.

- Industry: Applied in high-throughput screening for enzyme activity and microbial detection in water quality testing .

Mechanism of Action

The mechanism of action of WST-8 Sodium involves its reduction by cellular dehydrogenases in the presence of NADH or NADPH. The reduction process converts the slightly yellow this compound into an orange-colored formazan dye. The amount of formazan dye produced is directly proportional to the number of viable cells, making it a reliable indicator of cell viability and proliferation .

Comparison with Similar Compounds

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces an insoluble formazan product, requiring solubilization steps.

- XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to WST-8 Sodium but with different solubility properties.

- MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Another tetrazolium salt used in cell viability assays.

Uniqueness of this compound: this compound stands out due to its high water solubility and the production of a water-soluble formazan dye, which simplifies the assay process by eliminating the need for solubilization steps. This makes it more convenient and efficient for high-throughput screening applications .

Properties

Molecular Formula |

C20H14N6NaO11S2+ |

|---|---|

Molecular Weight |

601.5 g/mol |

IUPAC Name |

sodium;2-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]-5-sulfobenzenesulfonate |

InChI |

InChI=1S/C20H14N6O11S2.Na/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36;/h2-11H,1H3,(H-,31,32,33,34,35,36);/q;+1 |

InChI Key |

VSIVTUIKYVGDCX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799851.png)

![Sodium 4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B10799868.png)

![[(2R,3S,4R,7R,9S,12R,14R,16R,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B10799874.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;methane](/img/structure/B10799892.png)

![methyl (2S)-2-[[[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799905.png)

![(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate;methane](/img/structure/B10799910.png)

![propan-2-yl (2S)-2-[[[(2S,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799920.png)

![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (3aS,5aR,5bR,8R,11aR)-9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B10799924.png)